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Compound of Interest

Compound Name: 1-(2-Chloropropanoyl)azepane

Cat. No.: B047021 Get Quote

CAS Number: 115840-34-1

For: Researchers, scientists, and drug development professionals.

Abstract
This technical guide provides a comprehensive overview of 1-(2-Chloropropanoyl)azepane, a

heterocyclic compound of interest in synthetic and medicinal chemistry. The document details

its physicochemical properties, outlines a robust synthetic protocol based on established

chemical principles, and describes the analytical methodologies for its characterization.

Furthermore, this guide explores the potential applications of 1-(2-Chloropropanoyl)azepane
as a versatile building block in drug discovery, supported by an understanding of the

pharmacological significance of the azepane motif. Safety protocols for handling this compound

and its precursors are also discussed to ensure safe laboratory practices. This guide is

intended to be a valuable resource for researchers and professionals engaged in the design

and synthesis of novel chemical entities.

Introduction: The Azepane Scaffold in Modern Drug
Discovery
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a

privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensionality and

conformational flexibility allow for the exploration of diverse chemical spaces, a critical aspect
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in the design of novel therapeutic agents.[3] Azepane-containing molecules have demonstrated

a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial,

and central nervous system-modulating effects.[4][5] More than 20 drugs approved by the FDA

incorporate the azepane motif, highlighting its significance in pharmaceutical development.[6]

1-(2-Chloropropanoyl)azepane is a functionalized azepane derivative that serves as a

valuable intermediate in the synthesis of more complex molecules. The presence of a reactive

chloropropanoyl group allows for a variety of subsequent chemical transformations, making it a

versatile building block for the introduction of the azepane moiety into larger molecular

frameworks. This guide aims to provide a detailed technical overview of this compound, from its

synthesis to its potential applications, to empower researchers in their drug discovery

endeavors.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in research and development. The key properties of 1-(2-
Chloropropanoyl)azepane and its precursors, azepane and 2-chloropropionyl chloride, are

summarized below.
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Property
1-(2-
Chloropropanoyl)a
zepane

Azepane
2-Chloropropionyl
Chloride

CAS Number 115840-34-1 111-49-9 7623-09-8

Molecular Formula C₉H₁₆ClNO C₆H₁₃N C₃H₄Cl₂O

Molecular Weight 189.68 g/mol 99.177 g/mol [7] 126.97 g/mol [8]

Appearance
Inferred to be a liquid

or low-melting solid

Clear, colorless liquid

with an ammonia-like

odor[7][9]

Colorless to light

yellow liquid with a

pungent odor[10]

Boiling Point Not available
138 °C (at 749 mmHg)

[1]
109-111 °C[8]

Melting Point Not available -37 °C[1] -71 °C[11]

Density Not available
0.88 g/cm³ (at 25 °C)

[1]

1.308 g/mL (at 25 °C)

[8]

Flash Point Not available 30 °C[1] 34.5 °C[8]

Solubility

Expected to be

soluble in organic

solvents

Soluble in water
Reacts violently with

water[12]

Synthesis of 1-(2-Chloropropanoyl)azepane: A
Mechanistic Approach
The synthesis of 1-(2-Chloropropanoyl)azepane is most logically achieved through the N-

acylation of azepane with 2-chloropropionyl chloride. This reaction is a classic example of

nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[13] The

Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the

hydrogen chloride byproduct, are well-suited for this transformation.[14][15][16]

Reaction Mechanism
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The lone pair of electrons on the nitrogen atom of the azepane ring acts as a nucleophile,

attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This leads to the

formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride

ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or

pyridine, is crucial to scavenge the liberated HCl, preventing the protonation of the starting

amine and driving the reaction to completion.[17]

Caption: Nucleophilic acyl substitution mechanism for the synthesis of 1-(2-
Chloropropanoyl)azepane.

Experimental Protocol
This protocol is a self-validating system, designed to ensure high yield and purity of the final

product.

Materials and Equipment:

Azepane (CAS 111-49-9)[7]

2-Chloropropionyl chloride (CAS 7623-09-8)[8]

Triethylamine (TEA), anhydrous

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Round-bottom flask with a magnetic stirrer

Dropping funnel

Ice bath

Separatory funnel
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Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve azepane (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous

dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

Addition of Acyl Chloride: Slowly add a solution of 2-chloropropionyl chloride (1.1 eq.) in

anhydrous dichloromethane to the cooled amine solution via a dropping funnel over 30

minutes. The slow addition is critical to control the exothermic reaction.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-

layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a

separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate

solution (to remove excess acid chloride and neutralize the triethylammonium salt), water,

and brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude 1-(2-Chloropropanoyl)azepane can be purified by vacuum

distillation or column chromatography on silica gel, eluting with a gradient of ethyl acetate in

hexanes.

Analytical Characterization
The identity and purity of the synthesized 1-(2-Chloropropanoyl)azepane can be confirmed

using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy
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The IR spectrum of 1-(2-Chloropropanoyl)azepane is expected to exhibit characteristic

absorption bands for the amide functional group. A strong absorption band for the carbonyl

(C=O) stretch is anticipated in the region of 1630-1680 cm⁻¹.[11][12] Due to the absence of an

N-H bond in this tertiary amide, the characteristic N-H stretching vibrations will be absent.[18]

Analytical Workflow

Synthesis

CrudeProduct

Crude Product

Purification

Vacuum Distillation or
Column Chromatography

PureProduct

Pure Product

IR Spectroscopy
(C=O stretch)

Structural Confirmation

NMR Spectroscopy
(¹H and ¹³C)

Detailed Structural Analysis

Mass Spectrometry
(M+2 Isotope Pattern)
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Elemental Composition
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Caption: A logical workflow for the purification and analytical characterization of 1-(2-
Chloropropanoyl)azepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The

protons on the azepane ring will appear as a series of multiplets in the upfield region (typically

1.5-3.5 ppm).[17][19] The methine proton (CH) adjacent to the chlorine atom is expected to

resonate as a quartet around 4.0-4.5 ppm, coupled to the methyl protons. The methyl protons

(CH₃) will likely appear as a doublet in the range of 1.5-2.0 ppm. Due to restricted rotation

around the amide C-N bond, some signals may appear broadened or as multiple sets of peaks.

[20][21]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.[22][23]

The carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-

175 ppm.[24] The carbons of the azepane ring will resonate in the aliphatic region (20-60 ppm).

The carbon bearing the chlorine atom will be deshielded and is expected to appear around 50-

60 ppm.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental

composition of a compound. For 1-(2-Chloropropanoyl)azepane, the mass spectrum will

exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom. The

molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity of

approximately one-third that of the molecular ion peak, corresponding to the natural abundance

of the ³⁵Cl and ³⁷Cl isotopes.[8][25][26] The fragmentation pattern will likely involve cleavage

adjacent to the carbonyl group and loss of the chloropropionyl moiety.[27][28]

Applications in Drug Discovery
While 1-(2-Chloropropanoyl)azepane is primarily a research chemical, its utility as a synthetic

intermediate is significant. The azepane scaffold is a key component in a multitude of

biologically active compounds.[2] The chloropropanoyl group provides a reactive handle for

further synthetic modifications, such as nucleophilic substitution reactions to introduce a wide

range of functional groups.
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This compound can be envisioned as a precursor for the synthesis of libraries of novel

azepane derivatives for high-throughput screening in various disease models. For instance, the

chlorine atom can be displaced by amines, alcohols, or thiols to generate a diverse set of

compounds with potential therapeutic applications. The exploration of such derivatives could

lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic

profiles.

Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-(2-
Chloropropanoyl)azepane and its precursors.

2-Chloropropionyl Chloride: This is a corrosive, flammable, and water-reactive substance.

[12][18] It should be handled in a well-ventilated fume hood, and personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must

be worn.[25] In case of contact, immediately flush the affected area with copious amounts of

water and seek medical attention.

Azepane: This is a flammable liquid and should be handled with care.[9]

1-(2-Chloropropanoyl)azepane: Although specific toxicity data is not available, it should be

handled with the same level of caution as its precursors. It is likely to be an irritant and

potentially harmful if ingested or absorbed through the skin.

All reactions should be conducted in a well-ventilated fume hood, and appropriate fire safety

equipment should be readily available. Waste should be disposed of in accordance with local

regulations.

Conclusion
1-(2-Chloropropanoyl)azepane is a valuable synthetic intermediate that provides a gateway

to a wide range of novel azepane-containing molecules. Its synthesis via the N-acylation of

azepane is a straightforward and efficient process. The analytical techniques described in this

guide provide a robust framework for its characterization. The strategic use of this building

block in medicinal chemistry programs holds the potential to accelerate the discovery of new

therapeutic agents. As with all chemical research, a commitment to safety is paramount.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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